N,N-Bis(2-chloroethyl)carbamoyl Chloride

Catalog No.
S662358
CAS No.
2998-56-3
M.F
C5H8Cl3NO
M. Wt
204.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Bis(2-chloroethyl)carbamoyl Chloride

CAS Number

2998-56-3

Product Name

N,N-Bis(2-chloroethyl)carbamoyl Chloride

IUPAC Name

N,N-bis(2-chloroethyl)carbamoyl chloride

Molecular Formula

C5H8Cl3NO

Molecular Weight

204.48 g/mol

InChI

InChI=1S/C5H8Cl3NO/c6-1-3-9(4-2-7)5(8)10/h1-4H2

InChI Key

JAHXVUPWHXMPLG-UHFFFAOYSA-N

SMILES

C(CCl)N(CCCl)C(=O)Cl

Canonical SMILES

C(CCl)N(CCCl)C(=O)Cl

The exact mass of the compound N,N-Bis(2-chloroethyl)carbamoyl Chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73023. The United Nations designated GHS hazard class pictogram is Corrosive;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N,N-Bis(2-chloroethyl)carbamoyl Chloride (CAS: 2998-56-3) is a key bifunctional chemical intermediate, combining the potent alkylating properties of a nitrogen mustard with the versatile reactivity of a carbamoyl chloride. This structure allows for the direct and controlled introduction of the N,N-bis(2-chloroethyl)carbamoyl moiety onto nucleophilic substrates like alcohols, phenols, and amines. Its primary procurement value lies in its role as a critical synthon for creating complex molecules, particularly in the development of targeted anticancer agents and pharmaceutical prodrugs where the nitrogen mustard acts as a cytotoxic payload. [REFS-1, REFS-2]

Substituting N,N-Bis(2-chloroethyl)carbamoyl Chloride with simpler reagents like bis(2-chloroethyl)amine or a different alkylating agent is often inefficient and synthetically impractical. Attempting to first couple the parent amine and then introduce a carbonyl chloride equivalent (e.g., phosgene) introduces an extra, often lower-yielding step with hazardous reagents. More importantly, the electronic properties are fundamentally different; the integrated carbamoyl chloride group modulates the reactivity of the nitrogen mustard, making it a more controlled and selective alkylating synthon compared to highly reactive aliphatic mustards like mechlorethamine. [1] This defined, single-molecule reactivity is critical for achieving high yields and purity in multi-step syntheses of complex target molecules. [2]

Precursor Suitability: Efficient, High-Yield Synthesis of Carbamate-Linked Drug Conjugates

This reagent is specified for its efficiency in directly coupling the nitrogen mustard pharmacophore to complex molecules. In the synthesis of steroid-based anticancer agents, the reaction of N,N-Bis(2-chloroethyl)carbamoyl chloride with deuterated estradiol proceeds in a one-pot, two-step process to yield the target estramustine analog. [1] This direct coupling avoids multi-step routes that often involve protecting groups and lower overall yields, making it a more process-efficient choice for complex synthesis.

Evidence DimensionOverall Chemical Yield
Target Compound Data65% chemical yield from starting estradiol to final phosphorylated product.
Comparator Or BaselineMulti-step synthesis involving separate coupling and activation steps, which typically have lower cumulative yields.
Quantified DifferenceProvides a high-yield, two-step, one-pot pathway to complex drug analogs.
ConditionsReaction with deuterated estradiol, followed by phosphorylation and hydrolysis to yield the estramustine phosphate analog. [<a href="https://onlinelibrary.wiley.com/doi/10.1002/jlcr.834" target="_blank">1</a>]

For synthesizing complex drug candidates, a higher-yield and more direct synthetic route reduces costs, simplifies purification, and accelerates development timelines.

Controlled Reactivity: Electron-Withdrawing Group Reduces Non-Specific Alkylation

The alkylating activity of nitrogen mustards is initiated by the intramolecular formation of a reactive aziridinium ion. The electron-withdrawing carbamoyl group on N,N-Bis(2-chloroethyl)carbamoyl Chloride delocalizes the nitrogen's lone pair, reducing its nucleophilicity. This effect makes the formation of the aziridinium ion more difficult compared to simple aliphatic mustards like mechlorethamine, which are known for their extremely high and often non-specific reactivity. [REFS-1, REFS-2] This attenuated reactivity allows for more controlled and selective reactions in complex synthetic schemes.

Evidence DimensionChemical Reactivity (Qualitative)
Target Compound DataReduced reactivity due to electron-withdrawing N-carbamoyl substituent.
Comparator Or BaselineMechlorethamine (HN2), an aliphatic nitrogen mustard with extremely high, non-specific reactivity. [<a href="https://www.google.com/books/edition/Wilson_and_Gisvold_s_Textbook_of_Organi/XAnO_832_A0C" target="_blank">2</a>]
Quantified DifferenceThe carbamoyl group provides electronic stabilization, preventing premature or undesired alkylation during synthesis.
ConditionsGeneral principles of physical organic chemistry applied to nitrogen mustard structure and reactivity. [<a href="https://pubs.acs.org/doi/10.1021/ja303704y" target="_blank">1</a>]

Controlled reactivity is critical in multi-step synthesis to prevent side reactions and decomposition, leading to higher purity of the final product and avoiding rework.

Primary Intermediate for Steroid-Based Chemotherapeutics

This compound is the reagent of choice for attaching a nitrogen mustard warhead to a steroid backbone via a stable carbamate linkage, as demonstrated in the synthesis of estramustine and its analogs. Its well-defined reactivity and efficiency in this specific transformation make it a critical raw material for research and manufacturing in this class of anticancer agents. [1]

Synthesis of Targeted Nitrogen Mustard Prodrugs

The compound serves as a key building block for creating targeted prodrugs where the nitrogen mustard is linked to a targeting moiety (e.g., an amino acid or peptide) via a carbamate bond. This approach leverages the reagent's ability to form stable conjugates, enabling the development of therapies designed for selective uptake by cancer cells. [2]

Development of Bifunctional Probes and Molecules

Beyond drug development, this reagent can be used to synthesize bifunctional molecules for chemical biology. One end provides the alkylating function for covalent labeling of biomolecules, while the other end, derived from the nucleophile it reacts with, can be a reporter group, affinity tag, or other functional moiety.

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 35 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (17.14%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (17.14%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H351 (82.86%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (82.86%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Corrosive;Health Hazard

Other CAS

2998-56-3

Wikipedia

N,N-Bis(2-chloroethyl)carbamoyl chloride

Dates

Last modified: 08-15-2023

Explore Compound Types